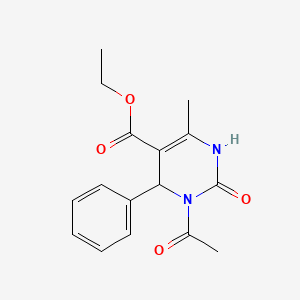

Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

CAS No.:

Cat. No.: VC13302750

Molecular Formula: C16H18N2O4

Molecular Weight: 302.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H18N2O4 |

|---|---|

| Molecular Weight | 302.32 g/mol |

| IUPAC Name | ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,4-dihydropyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C16H18N2O4/c1-4-22-15(20)13-10(2)17-16(21)18(11(3)19)14(13)12-8-6-5-7-9-12/h5-9,14H,4H2,1-3H3,(H,17,21) |

| Standard InChI Key | FMBPKHVACPZMOG-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC(=O)N(C1C2=CC=CC=C2)C(=O)C)C |

| Canonical SMILES | CCOC(=O)C1=C(NC(=O)N(C1C2=CC=CC=C2)C(=O)C)C |

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound belongs to the tetrahydropyrimidine class, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Key substituents include:

-

Ethyl ester at position 5, enhancing solubility in organic solvents .

-

Acetyl group at position 3, introducing electrophilic reactivity for further functionalization .

-

Methyl and phenyl groups at positions 6 and 4, respectively, contributing to steric bulk and aromatic interactions .

The IUPAC name reflects this substitution pattern: Ethyl 3-acetyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.

Spectral Characterization

While direct spectral data for this compound are unavailable, analogs such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS 5395-36-8) provide reference benchmarks :

-

IR Spectroscopy: Strong absorption at 1701–1706 cm⁻¹ for ester carbonyl (C=O) and 1647–1648 cm⁻¹ for amide carbonyl .

-

¹H NMR: Distinct signals for ethyl ester protons (δ 1.14–1.15 ppm, triplet), methyl groups (δ 2.25–2.45 ppm, singlet), and aromatic protons (δ 7.2–7.4 ppm) .

Synthetic Methodologies

Microwave-Assisted Cyclocondensation

A pivotal synthesis route for related tetrahydropyrimidines involves microwave-assisted one-pot reactions, as demonstrated by Khamgaonkar et al. :

-

Reactants: Urea, benzaldehyde, and ethyl acetoacetate in ethanol with HCl catalyst.

-

Conditions: 140°C, 200 W microwave irradiation, 3-minute reaction time.

-

Yield: ~75–85% after recrystallization.

For the target compound, acetylation at position 3 would likely follow a post-cyclization step using acetyl chloride or anhydride under basic conditions.

Catalytic Modifications

Physicochemical Properties

Thermal Stability and Solubility

Data from structurally similar compounds (Table 1) provide approximations:

The acetyl group’s electron-withdrawing effect likely reduces basicity compared to non-acylated analogs .

Biological and Industrial Applications

Antibacterial Activity

Hydrazide derivatives of tetrahydropyrimidines exhibit moderate antibacterial effects against Staphylococcus aureus and Escherichia coli (MIC: 32–64 µg/mL) . The acetyl group may enhance membrane permeability, potentiating activity.

Catalytic and Material Science Applications

Tetrahydropyrimidines serve as ligands in asymmetric catalysis. The phenyl and acetyl substituents could stabilize metal complexes for use in cross-coupling reactions .

Comparative Analysis with Analogous Compounds

Ethyl 6-Methyl-2-Oxo-4-Phenyl Derivative (CAS 5395-36-8)

-

Structural Difference: Lacks the 3-acetyl group.

-

Impact: Reduced electrophilicity at position 3, limiting further derivatization.

Ethyl 5-Propionyl Derivatives

-

Synthesis: Propionyl introduced via microwave-assisted condensation.

-

Bioactivity: Demonstrates the importance of acyl groups at position 5 for antimicrobial activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume